N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Overview
Description
N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-cyanophenyl group and an indole moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the 5-chloro-2-cyanophenyl intermediate, which is then reacted with 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Shares the chloro and nitro functional groups but differs in its overall structure and applications.
5’-Chloro-3-hydroxy-2’-methyl-2-naphthanilide: Contains a chloro and hydroxy group but has a different core structure and properties.
Uniqueness
N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is unique due to its combination of a chloro-cyanophenyl group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-25-11-15(14-4-2-3-5-17(14)25)18(26)10-23-19(27)20(28)24-16-8-13(21)7-6-12(16)9-22/h2-8,11,18,26H,10H2,1H3,(H,23,27)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFGJGBQQUFNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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